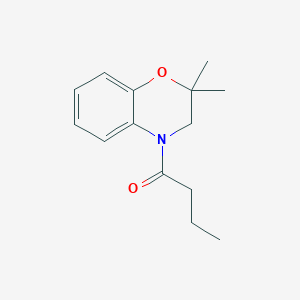
1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and chronic pain.
Mecanismo De Acción
1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide is a selective antagonist of the mGluR1 receptor. This receptor is involved in the regulation of synaptic transmission and plasticity in the central nervous system. By blocking the activity of this receptor, 1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide can modulate the release of neurotransmitters such as glutamate and GABA, leading to changes in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models. It has also been found to have neuroprotective effects in models of ischemic stroke and traumatic brain injury. 1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide has been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine, leading to changes in synaptic transmission and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide is a selective antagonist of the mGluR1 receptor, making it a useful tool for studying the role of this receptor in various neurological disorders. However, its selectivity for this receptor may limit its use in studying the effects of other glutamate receptors. 1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide has also been found to have low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide has shown promising results in animal models of anxiety, depression, and chronic pain. Further research is needed to determine its potential therapeutic applications in humans. Future studies could also investigate the effects of 1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide on other glutamate receptors and its potential use in combination with other drugs for the treatment of neurological disorders.
Métodos De Síntesis
1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide can be synthesized by reacting 2-ethylphenylcyclopentanone with cyanogen bromide in the presence of sodium ethoxide. The resulting intermediate is then treated with ammonia to yield 1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide. This synthesis method has been reported in several research studies and has been found to be efficient and reliable.
Aplicaciones Científicas De Investigación
1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression. 1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide has also been shown to have analgesic effects in animal models of chronic pain.
Propiedades
IUPAC Name |
1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-12-7-3-4-8-13(12)17-14(18)15(11-16)9-5-6-10-15/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKOBHLADWECJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furan-2-yl-[4-[(2-methylphenyl)methylsulfonyl]piperazin-1-yl]methanone](/img/structure/B7628797.png)

![3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid](/img/structure/B7628810.png)



![1-[2-(1-Methylindol-3-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7628843.png)
![4-[[[2-(3-Methyl-2-oxopyridin-1-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B7628845.png)
![N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide](/img/structure/B7628847.png)


![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylsulfonylpropan-1-one](/img/structure/B7628863.png)